molecular formula C4H10ClNO B1292702 3-Azetidinemethanol hydrochloride CAS No. 928038-44-2

3-Azetidinemethanol hydrochloride

Cat. No.: B1292702
CAS No.: 928038-44-2
M. Wt: 123.58 g/mol
InChI Key: AQUVQGSNKVDBBF-UHFFFAOYSA-N
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Description

Azetidin-3-ylmethanol hydrochloride (CAS: 928038-44-2) is a nitrogen-containing heterocyclic compound with the molecular formula C₄H₁₀ClNO and a molecular weight of 123.58 g/mol . It is a key intermediate in pharmaceutical synthesis, particularly for developing bioactive molecules targeting neurological and metabolic disorders. The compound features a four-membered azetidine ring substituted with a hydroxymethyl group at the 3-position, protonated as a hydrochloride salt for stability .

Properties

IUPAC Name

azetidin-3-ylmethanol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H9NO.ClH/c6-3-4-1-5-2-4;/h4-6H,1-3H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQUVQGSNKVDBBF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1)CO.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H10ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40647357
Record name (Azetidin-3-yl)methanol--hydrogen chloride (1/1)
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

123.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

928038-44-2
Record name (Azetidin-3-yl)methanol--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40647357
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (azetidin-3-yl)methanol hydrochloride
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Preparation Methods

Method 1: Synthesis via Benzylamine and Epichlorohydrin

This method utilizes benzylamine as a starting material and involves the following steps:

  • Step 1 : Dissolve benzylamine in water (15 times its mass) and cool to 0–5 °C. Slowly add epichlorohydrin (1.3 equivalents) while maintaining the temperature. Stir for 12 hours.

  • Step 2 : Filter the reaction mixture, wash the solid with water, and then with an organic solvent (ethyl acetate/petroleum ether in a 1:20 ratio). Dry to obtain an intermediate product.

  • Step 3 : Dissolve the intermediate in acetonitrile (15 times its mass), add sodium carbonate (1.5 equivalents), and reflux for 12 hours. Filter, wash, and evaporate under reduced pressure to yield 1-benzyl-3-hydroxyazetidine.

  • Step 4 : Dissolve this product in methanol (5 times its mass), add hydrochloric acid (4 mol/L), and palladium on carbon as a catalyst. Hydrogenate for 8 hours, filter to remove the catalyst, evaporate methanol under reduced pressure, and precipitate with ethyl acetate to obtain azetidin-3-ylmethanol hydrochloride.

This method has shown high yields (over 90%) and purities exceeding 98% based on HPLC analysis.

Method 2: Alternative Synthesis Using Primary Amines

An alternative approach involves using primary arylmethylamines:

  • Step 1 : React a primary methylamine with an appropriate propane derivative containing leaving groups in hot organic solvents with a non-nucleophilic base.

  • Step 2 : Subject the resulting N-protected azetidine to hydrogenation in an acidic environment to form the azetidine salt.

  • Step 3 : Neutralize the azetidine salt using a strong base to liberate the free base of azetidine.

This method emphasizes the importance of solvent choice and reaction conditions, which can significantly affect yield and purity.

Method 3: Direct Hydrochloride Salt Formation

This method focuses on converting azetidine derivatives directly into their hydrochloride forms:

  • Step 1 : Prepare azetidine from amino alcohols or other starting materials.

  • Step 2 : Treat the azetidine compound with hydrochloric acid to form the hydrochloride salt.

This method is straightforward but may require careful control of reaction conditions to ensure high purity levels.

The following table summarizes key aspects of the different preparation methods for azetidin-3-ylmethanol hydrochloride:

Method Yield (%) Purity (%) Key Steps
Benzylamine & Epichlorohydrin >90 >98 Multi-step synthesis involving hydrogenation
Primary Amines Varies Varies Direct reaction with propane derivatives
Direct Hydrochloride Formation Moderate Moderate Simple acid treatment

Recent studies have validated these synthesis routes through various analytical techniques:

These techniques are crucial for optimizing synthesis routes and ensuring that the final product meets pharmaceutical standards.

Chemical Reactions Analysis

Types of Reactions

3-Azetidinemethanol (hydrochloride) undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide .

Major Products

The major products formed from these reactions include substituted azetidines, ketones, and alcohol derivatives .

Scientific Research Applications

Pharmaceutical Development

Key Intermediate in Drug Synthesis
Azetidin-3-ylmethanol hydrochloride is primarily used as an intermediate in the synthesis of pharmaceuticals, especially those targeting neurological disorders. Its structural properties facilitate the development of compounds that can modulate neurotransmitter systems, potentially offering therapeutic benefits for conditions such as depression and anxiety disorders .

Case Study: Neurological Drug Development
Research indicates that derivatives of azetidin-3-ylmethanol hydrochloride have been explored for their efficacy as inhibitors of nucleosidase and phosphorylase enzymes. These inhibitors are crucial in treating various diseases, including certain cancers and autoimmune conditions .

Chemical Synthesis

Building Block for Complex Molecules
In organic synthesis, azetidin-3-ylmethanol hydrochloride serves as a versatile building block for creating complex chemical entities. Its reactivity allows chemists to explore new synthetic pathways and develop novel compounds with potential therapeutic applications .

Synthesis Example
Recent studies have demonstrated successful synthetic routes involving azetidin-3-ylmethanol hydrochloride to produce various heterocyclic compounds, showcasing its utility in expanding the chemical library for drug discovery .

Biochemical Research

Investigating Enzyme Interactions
The compound is utilized in biochemical studies to investigate enzyme interactions and metabolic pathways. This research is essential for understanding biological processes and disease mechanisms, contributing to the development of targeted therapies .

Application in Metabolic Studies
Azetidin-3-ylmethanol hydrochloride has been employed in studies examining its effects on metabolic enzymes, providing insights into its role in regulating metabolic pathways associated with diseases like diabetes and obesity .

Material Science

Modification of Polymer Properties
In material science, azetidin-3-ylmethanol hydrochloride is used to modify the properties of polymers. This modification enhances material performance in applications such as coatings and adhesives, making them more durable and effective .

Example of Application
Research has shown that incorporating azetidin derivatives into polymer matrices can improve mechanical strength and thermal stability, which is beneficial for industrial applications where material performance is critical .

Analytical Chemistry

Standard Reference Material
Azetidin-3-ylmethanol hydrochloride serves as a standard reference material in analytical methods. Its consistent properties help ensure the accuracy and reliability of chemical analyses performed in laboratories .

Application AreaSpecific UsesCase Studies/Examples
Pharmaceutical DevelopmentDrug synthesis for neurological disordersInhibitors for nucleosidase and phosphorylase enzymes
Chemical SynthesisBuilding block for complex moleculesSynthesis of heterocyclic compounds
Biochemical ResearchEnzyme interaction studiesEffects on metabolic enzymes
Material SciencePolymer property modificationEnhanced mechanical strength in coatings
Analytical ChemistryStandard reference materialEnsuring accuracy in chemical analyses

Comparison with Similar Compounds

Key Properties:

  • Solubility : High aqueous solubility (38.9 mg/mL) due to polar functional groups .
  • Synthesis : Optimized methods include Boc-protection/deprotection strategies (74–90% yields) and hydrogenation of precursor compounds (84% yield) .
  • Storage : Requires dark, inert atmosphere, and room temperature to prevent degradation .

Structural and Functional Analogues

The following table compares Azetidin-3-ylmethanol hydrochloride with structurally related azetidine derivatives:

Compound Molecular Formula MW (g/mol) Substituents Key Properties References
Azetidin-3-ylmethanol HCl C₄H₁₀ClNO 123.58 -CH₂OH at C3 High solubility (38.9 mg/mL), non-BBB permeant, high GI absorption
Azetidin-3-ol HCl C₃H₈ClNO 109.55 -OH at C3 Lower molecular weight, similarity score: 0.82; used in peptide synthesis
3-Methanesulfonylazetidine HCl C₄H₉ClNO₂S 170.64 -SO₂CH₃ at C3 Sulfonyl group enhances metabolic stability; CAS: 289905-88-0
3-Methylazetidine HCl C₄H₁₀ClN 107.58 -CH₃ at C3 Simplicity in synthesis; similarity score: 0.74; limited solubility
(3-Methylazetidin-3-yl)methanamine diHCl C₅H₁₄Cl₂N₂ 173.09 -CH₃ and -CH₂NH₂ at C3 Dual functionalization; potential CNS activity due to amine group

Pharmacological and Physicochemical Differences

Solubility and Bioavailability
  • 3-Methanesulfonylazetidine HCl’s sulfonyl group improves metabolic stability but reduces aqueous solubility .
Pharmacokinetic Profiles

Biological Activity

Azetidin-3-ylmethanol hydrochloride is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article examines the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

Azetidin-3-ylmethanol hydrochloride is characterized by a four-membered azetidine ring with a hydroxymethyl group. The hydrochloride form enhances its solubility, making it more suitable for biological studies. The structural formula can be represented as follows:

C5H10ClNO\text{C}_5\text{H}_{10}\text{ClN}\text{O}

1. Antibacterial Activity

Research indicates that azetidine derivatives, including azetidin-3-ylmethanol, exhibit antibacterial properties. The azetidine scaffold has been linked to activity against various bacterial strains, potentially due to its ability to interfere with bacterial cell wall synthesis and disrupt membrane integrity .

2. Anticancer Properties

Azetidin-3-ylmethanol hydrochloride has shown promise in cancer research. Studies have demonstrated that compounds with azetidine structures can inhibit tumor growth in vitro and in vivo. For instance, azetidinones derived from this compound displayed significant antiproliferative effects against human breast cancer cell lines (MCF-7) with IC50 values comparable to established chemotherapeutics .

3. Neuroprotective Effects

Recent studies have highlighted the neuroprotective potential of azetidine derivatives. Certain compounds have been shown to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes associated with neurodegenerative diseases like Alzheimer's. Azetidin-3-ylmethanol hydrochloride may offer protective effects against oxidative stress and neuronal damage, making it a candidate for further investigation in neurodegenerative conditions .

The biological activities of azetidin-3-ylmethanol hydrochloride can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound's ability to inhibit key enzymes such as AChE suggests potential applications in treating cognitive disorders.
  • Cell Cycle Disruption : In cancer cells, azetidine derivatives may induce cell cycle arrest, leading to apoptosis through pathways involving caspase activation .

Table 1: Summary of Biological Activities

Activity TypeObservationsReferences
AntibacterialEffective against various bacterial strains
AnticancerSignificant antiproliferative effects in MCF-7
NeuroprotectiveInhibits AChE/BChE; reduces oxidative stress

Case Study: Anticancer Activity

In a study evaluating the anticancer properties of azetidine derivatives, compounds were tested against MCF-7 breast cancer cells. Results indicated that specific derivatives led to a reduction in cell viability by over 70% at concentrations below 10 µM, demonstrating efficacy comparable to standard treatments like doxorubicin .

Case Study: Neuroprotective Effects

Another study focused on the neuroprotective effects of azetidine derivatives in models of Parkinson's disease. Compounds were shown to significantly reduce neuronal death induced by glutamate toxicity, highlighting their potential as therapeutic agents for neurodegenerative diseases .

Q & A

Q. What are the common synthetic routes for Azetidin-3-ylmethanol hydrochloride, and how do their efficiencies compare?

Azetidin-3-ylmethanol hydrochloride is typically synthesized via ring-opening or functionalization of azetidine derivatives. A practical method involves reacting 3-hydroxymethyl azetidine with hydrochloric acid under controlled conditions . A 2021 study demonstrated a novel, cost-effective route using azetidine precursors and HCl, achieving yields of ~70% with minimal side products. Key steps include:

  • Reagent selection : Triethylamine as a base to neutralize HCl byproducts.
  • Purification : Silica gel column chromatography (hexane/ethyl acetate gradients) to isolate the product .
    Comparative efficiency metrics (e.g., reaction time, scalability) should prioritize methods with fewer purification steps and higher reproducibility.

Q. What analytical techniques are recommended for characterizing purity and structure?

  • Nuclear Magnetic Resonance (NMR) : 1H^1H-NMR (CDCl3_3) peaks at δ 2.94–3.03 (m, 1H, azetidine ring) and δ 3.75–4.03 (m, 4H, hydroxymethyl and ring protons) confirm structural integrity .
  • Thin-Layer Chromatography (TLC) : Use silica gel plates with ethyl acetate/water/acetic acid (10:3:3) to monitor reaction progress and purity .
  • HPLC : Purity ≥95% is achievable via reverse-phase HPLC with UV detection at 254 nm .

Q. How should solubility and stability be managed during experimental handling?

Azetidin-3-ylmethanol hydrochloride is highly hygroscopic and soluble in polar solvents:

  • Solubility : 38.9 mg/mL in water, 84.2 mg/mL in DMSO, and 68.4 mg/mL in ethanol .
  • Storage : Store desiccated at −20°C to prevent hydrolysis. Pre-dissolve in anhydrous solvents for kinetic studies.

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield in multistep syntheses?

Optimization strategies include:

  • Catalyst screening : Pd(II) oxide enhances regioselectivity in azetidine functionalization .
  • Temperature control : Reactions at 0–5°C minimize side reactions during HCl addition .
  • Solvent effects : Dichloromethane improves intermediate stability compared to THF .
    Advanced kinetic studies (e.g., Arrhenius plots) can identify rate-limiting steps for process intensification.

Q. What strategies resolve contradictions in spectroscopic data for derivatives?

Contradictions in NMR or mass spectrometry data often arise from stereochemical ambiguity or solvent interactions. Mitigation approaches:

  • Computational modeling : DFT calculations to predict 1H^1H-NMR shifts and compare with experimental data .
  • Isotopic labeling : Use 13C^{13}C-labeled intermediates to trace bond formation in complex derivatives .
  • Multi-technique validation : Cross-validate LC-MS, IR, and X-ray crystallography for ambiguous cases .

Q. How is Azetidin-3-ylmethanol hydrochloride applied in drug discovery pipelines?

The compound serves as a key intermediate in synthesizing protease inhibitors and antiviral agents. For example:

  • Human rhinovirus inhibitors : Functionalize the hydroxymethyl group to introduce electrophilic warheads targeting viral proteases .
  • Structure-Activity Relationship (SAR) studies : Modify the azetidine ring to enhance bioavailability (TPSA = 32.26 Å2^2, Bioavailability Score = 0.55) .
  • In vivo assays : Use radiolabeled analogs (e.g., 14C^{14}C-tagged) for pharmacokinetic profiling .

Q. What safety protocols are critical for handling Azetidin-3-ylmethanol hydrochloride?

  • Personal Protective Equipment (PPE) : Nitrile gloves, goggles, and lab coats to prevent dermal/ocular exposure.
  • Ventilation : Use fume hoods to avoid inhalation of HCl vapors during synthesis .
  • Waste disposal : Neutralize acidic byproducts with sodium bicarbonate before disposal .

Methodological Guidelines

  • Experimental Design : Prioritize DoE (Design of Experiments) to assess variables like solvent polarity, temperature, and catalyst loading .
  • Data Reproducibility : Document reaction parameters (e.g., humidity, stirring rate) to minimize batch-to-batch variability .
  • Literature Benchmarking : Cross-reference synthetic protocols and analytical data from peer-reviewed studies to validate findings .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Azetidinemethanol hydrochloride
Reactant of Route 2
3-Azetidinemethanol hydrochloride

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.